molecular formula C10H8N2O3 B7785710 phenyl N-(1,2-oxazol-3-yl)carbamate

phenyl N-(1,2-oxazol-3-yl)carbamate

Cat. No.: B7785710
M. Wt: 204.18 g/mol
InChI Key: CKZGOCMWXPDHMH-UHFFFAOYSA-N
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Description

Phenyl N-(1,2-oxazol-3-yl)carbamate is a chemical compound that has garnered significant interest in scientific research due to its unique structure and diverse range of applications. This compound consists of a phenyl group attached to a carbamate moiety, which is further linked to an oxazole ring. The presence of the oxazole ring, a five-membered heterocyclic structure containing one nitrogen and one oxygen atom, imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(1,2-oxazol-3-yl)carbamate typically involves the reaction of phenyl isocyanate with 3-amino-1,2-oxazole. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(1,2-oxazol-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazoles, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as manganese dioxide (MnO2) or bromotrichloromethane (CBrCl3) are commonly used for the oxidation of the oxazole ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, phenyl-substituted carbamates, and other functionalized compounds. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Phenyl N-(1,2-oxazol-3-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of phenyl N-(1,2-oxazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the carbamate moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A five-membered heterocyclic compound with one oxygen and one nitrogen atom.

    Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.

    Oxadiazole: A heterocyclic compound containing two nitrogen atoms and one oxygen atom in a five-membered ring.

Uniqueness

Phenyl N-(1,2-oxazol-3-yl)carbamate is unique due to the presence of both the phenyl group and the carbamate moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

phenyl N-(1,2-oxazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-10(11-9-6-7-14-12-9)15-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZGOCMWXPDHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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